molecular formula C6H2BrClN2OS B14894445 6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one

6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B14894445
M. Wt: 265.52 g/mol
InChI Key: YELLXYVOJOCMAI-UHFFFAOYSA-N
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Description

6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a halogenated pyridine derivative in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazolo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chlorothiazolo[4,5-b]pyridine
  • 6-Chlorothiazolo[4,5-b]pyridine-2-thiol
  • Thiazolo[4,5-b]pyridine derivatives

Uniqueness

6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and research purposes .

Properties

Molecular Formula

C6H2BrClN2OS

Molecular Weight

265.52 g/mol

IUPAC Name

6-bromo-2-chloro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H2BrClN2OS/c7-2-1-3-4(9-5(2)11)10-6(8)12-3/h1H,(H,9,11)

InChI Key

YELLXYVOJOCMAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=C1SC(=N2)Cl)Br

Origin of Product

United States

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